methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
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Overview
Description
Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 2-bromo-1-methyl-1H-indole-6-carboxylic acid with cyclopentylamine under specific conditions to introduce the cyclopentyl group. The final step involves methylation to form the ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated or hydrogenated products.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and cyclopentyl group can influence the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Methyl 1-methyl-1H-indole-6-carboxylate: Lacks the bromine and cyclopentyl groups, leading to different reactivity and biological activity.
2-Bromo-1-methyl-1H-indole-6-carboxylate: Similar structure but without the cyclopentyl group, affecting its chemical properties and applications.
Cyclopentyl-1-methyl-1H-indole-6-carboxylate: Lacks the bromine atom, resulting in different reactivity in substitution reactions.
Uniqueness: Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18BrNO2 |
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Molecular Weight |
336.22 g/mol |
IUPAC Name |
methyl 2-bromo-3-cyclopentyl-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C16H18BrNO2/c1-18-13-9-11(16(19)20-2)7-8-12(13)14(15(18)17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3 |
InChI Key |
MAINHSJYWMIERU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCC3 |
Origin of Product |
United States |
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